3,5-dimethyl-1-propyl-1H-pyrazole-4-sulfonyl chloride 3,5-dimethyl-1-propyl-1H-pyrazole-4-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 1006336-87-3
VCID: VC5096123
InChI: InChI=1S/C8H13ClN2O2S/c1-4-5-11-7(3)8(6(2)10-11)14(9,12)13/h4-5H2,1-3H3
SMILES: CCCN1C(=C(C(=N1)C)S(=O)(=O)Cl)C
Molecular Formula: C8H13ClN2O2S
Molecular Weight: 236.71

3,5-dimethyl-1-propyl-1H-pyrazole-4-sulfonyl chloride

CAS No.: 1006336-87-3

Cat. No.: VC5096123

Molecular Formula: C8H13ClN2O2S

Molecular Weight: 236.71

* For research use only. Not for human or veterinary use.

3,5-dimethyl-1-propyl-1H-pyrazole-4-sulfonyl chloride - 1006336-87-3

Specification

CAS No. 1006336-87-3
Molecular Formula C8H13ClN2O2S
Molecular Weight 236.71
IUPAC Name 3,5-dimethyl-1-propylpyrazole-4-sulfonyl chloride
Standard InChI InChI=1S/C8H13ClN2O2S/c1-4-5-11-7(3)8(6(2)10-11)14(9,12)13/h4-5H2,1-3H3
Standard InChI Key UAUIOCANAGEGSF-UHFFFAOYSA-N
SMILES CCCN1C(=C(C(=N1)C)S(=O)(=O)Cl)C

Introduction

Structural Characteristics and Chemical Identity

3,5-Dimethyl-1-propyl-1H-pyrazole-4-sulfonyl chloride features a pyrazole ring substituted with methyl groups at positions 3 and 5, a propyl group at the 1-position nitrogen, and a sulfonyl chloride functional group at position 4. The molecular formula is C₉H₁₄ClN₂O₂S, with a calculated molecular weight of 258.74 g/mol. Key structural attributes include:

  • Pyrazole Core: A five-membered aromatic heterocycle with two adjacent nitrogen atoms, contributing to electron-deficient characteristics that enhance electrophilic substitution reactivity.

  • Sulfonyl Chloride Group: A highly reactive moiety capable of participating in nucleophilic substitution reactions, enabling the formation of sulfonamides, sulfonate esters, and other derivatives .

  • Alkyl Substituents: The propyl chain at N-1 and methyl groups at C-3 and C-5 influence steric and electronic effects, modulating solubility and reactivity.

Comparative Analysis with Analogues

Compounds such as 3,5-dimethyl-1-neopentyl-1H-pyrazole-4-sulfonyl chloride (CAS: VC17756057) and 3-methyl-1-propyl-1H-pyrazole-4-sulfonyl chloride (CAS: 1006453-67-3) highlight the impact of substituent variations . For example:

Property3,5-Dimethyl-1-propyl Derivative3-Methyl-1-propyl Derivative1-Neopentyl Derivative
Molecular FormulaC₉H₁₄ClN₂O₂SC₇H₁₁ClN₂O₂SC₁₀H₁₇ClN₂O₂S
Molecular Weight (g/mol)258.74222.69264.77
Key Substituents3,5-diMe, 1-propyl3-Me, 1-propyl3,5-diMe, 1-neopentyl
ReactivityHigh (electron-deficient core)ModerateHigh (bulky groups)

The presence of dual methyl groups in the 3,5-positions increases steric hindrance compared to monosubstituted analogues, potentially slowing reaction kinetics but improving selectivity in substitution reactions.

Synthesis Pathways and Optimization

While no explicit synthesis route for 3,5-dimethyl-1-propyl-1H-pyrazole-4-sulfonyl chloride is documented, established methods for analogous compounds suggest a multi-step approach:

Pyrazole Ring Formation

  • Condensation Reaction: Hydrazine hydrate reacts with acetylacetone to form 3,5-dimethyl-1H-pyrazole.

  • N-Alkylation: Treatment with 1-bromopropane in the presence of a base (e.g., K₂CO₃) introduces the propyl group at the N-1 position .

Sulfonation and Chlorination

  • Sulfonation: Reaction with chlorosulfonic acid (ClSO₃H) at low temperatures (-20°C to 0°C) introduces the sulfonic acid group.

  • Chlorination: Thionyl chloride (SOCl₂) converts the sulfonic acid to the sulfonyl chloride.

Critical Reaction Parameters

  • Temperature Control: Exothermic sulfonation necessitates precise cooling to prevent decomposition.

  • Solvent Selection: Dichloromethane or chloroform is preferred for chlorination to minimize side reactions .

  • Yield Optimization: Industrial-scale production may employ continuous flow reactors to enhance efficiency.

Reactivity and Functionalization

The sulfonyl chloride group serves as the primary reactive site, enabling diverse transformations:

Nucleophilic Substitution

  • Amine Reactions: Forms sulfonamides (RSO₂NHR'), pivotal in drug discovery. For example, reactions with aliphatic amines yield derivatives with antibacterial properties.

  • Alcohol/Ester Formation: Reacts with alcohols to produce sulfonate esters, useful in polymer chemistry.

Electrophilic Aromatic Substitution

  • Halogenation: The electron-deficient pyrazole ring facilitates bromination or iodination at position 4, though steric hindrance from methyl groups may limit reactivity.

Mechanistic Insights

The sulfonyl chloride’s leaving group ability (Cl⁻) drives nucleophilic attacks, while the pyrazole ring’s electron-withdrawing nature polarizes the sulfur center, enhancing electrophilicity .

Applications in Scientific Research

Medicinal Chemistry

  • Antimicrobial Agents: Sulfonamide derivatives of analogous compounds exhibit inhibitory effects against bacterial enzymes (e.g., dihydropteroate synthase).

  • Enzyme Inhibition: The sulfonyl group covalently binds catalytic residues in proteases, making it a candidate for targeted therapies.

Materials Science

  • Polymer Crosslinking: Sulfonate esters derived from this compound enhance thermal stability in resins and coatings.

  • Ligand Design: Pyrazole-sulfonyl hybrids coordinate transition metals, enabling catalysis applications .

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